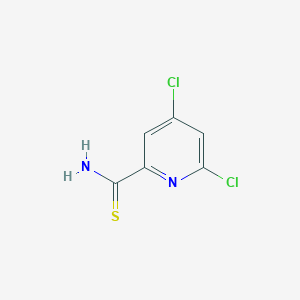
4,6-Dichloropyridine-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloropyridine-2-carbothioamide is a chemical compound with the molecular formula C6H4Cl2N2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyridine ring and a carbothioamide group at the 2 position. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,6-Dichloropyridine-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 4,6-dichloropyridine with thiourea under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the carbothioamide group.
Another method involves the use of 2,6-dichloropyridine as a starting material, which undergoes a series of reactions including nucleophilic substitution and condensation to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloropyridine-2-carbothioamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid or other suitable solvents.
Reduction: Lithium aluminum hydride in tetrahydrofuran or other ether solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Sulfonyl derivatives of the original compound.
Reduction: Amino derivatives or other reduced forms of the compound.
Applications De Recherche Scientifique
4,6-Dichloropyridine-2-carbothioamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-dichloropyridine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary based on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyridine: A related compound with chlorine atoms at the 2 and 6 positions, used in similar chemical reactions and applications.
4-Amino-2,6-dichloropyridine: A derivative with an amino group at the 4 position, known for its use in the synthesis of energetic materials.
2,6-Dichloropyridine-4-carbothioamide: Another isomer with the carbothioamide group at the 4 position, exhibiting different reactivity and applications.
Uniqueness
4,6-Dichloropyridine-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both chlorine atoms and the carbothioamide group allows for diverse chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C6H4Cl2N2S |
|---|---|
Poids moléculaire |
207.08 g/mol |
Nom IUPAC |
4,6-dichloropyridine-2-carbothioamide |
InChI |
InChI=1S/C6H4Cl2N2S/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H,(H2,9,11) |
Clé InChI |
GLBCEEQJCRIWCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C(=S)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)


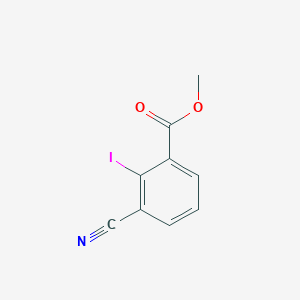
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)
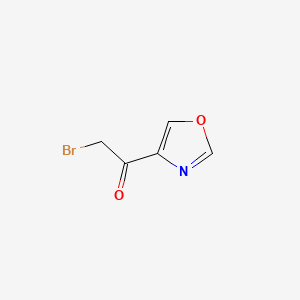
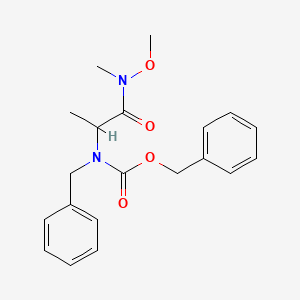
![[(2S,5R)-1-Benzyl-5-methyl-2-piperazinyl]methanol](/img/structure/B13673375.png)
![4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13673379.png)

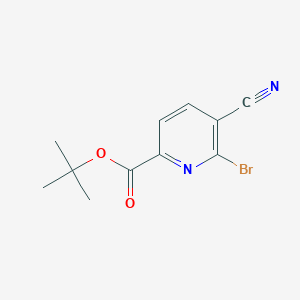
![2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673397.png)

![2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine](/img/structure/B13673412.png)
